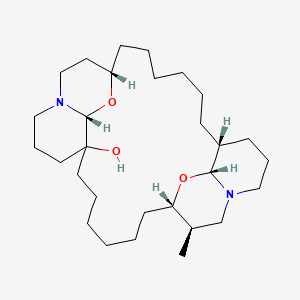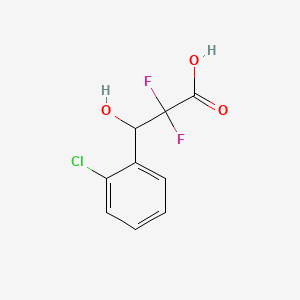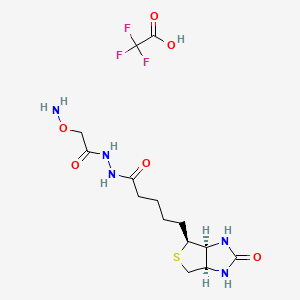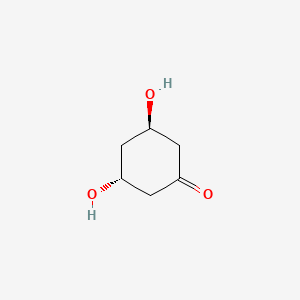![molecular formula C20H12BaN2O7S2 B570787 barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate CAS No. 121029-07-0](/img/structure/B570787.png)
barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of an amine precursor, which is then coupled with a naphthalene sulfonate derivative under controlled conditions to form the desired azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of the azo group.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent environments to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce sulfonated naphthylamines.
Applications De Recherche Scientifique
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The sulfonate groups enhance the compound’s solubility and facilitate its distribution in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-hydroxy-5-((2-hydroxynaphthalen-1-yl)diazenyl)-3-(-(4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate
- Naphthalenesulfonic acid derivatives
Uniqueness
Barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which imparts distinct properties such as enhanced stability and specific reactivity patterns. The combination of the diazenyl and sulfonate groups also contributes to its versatility in various applications.
Propriétés
Numéro CAS |
121029-07-0 |
|---|---|
Formule moléculaire |
C20H12BaN2O7S2 |
Poids moléculaire |
593.77 |
Nom IUPAC |
barium(2+);(5Z)-6-oxo-5-[(1-sulfonatonaphthalen-2-yl)hydrazinylidene]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ba/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,21H,(H,24,25,26)(H,27,28,29);/q;+2/p-2/b22-19-; |
Clé InChI |
FJOCAMVGNPLSJI-GXTSIBQPSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])NN=C3C4=C(C=CC3=O)C=C(C=C4)S(=O)(=O)[O-].[Ba+2] |
Synonymes |
1-Naphthalenesulfonic acid, 2-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, barium salt (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)










![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)
